molecular formula C18H34O4 B13436101 2-Tridecyl-1,3-dioxolane-2-acetic Acid

2-Tridecyl-1,3-dioxolane-2-acetic Acid

Cat. No.: B13436101
M. Wt: 314.5 g/mol
InChI Key: ULTURDSRWRXNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Overview of Cyclic Acetals and Ketals: The 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a five-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions. wikipedia.org It is a type of cyclic acetal (B89532) or ketal. organic-chemistry.org Acetals and ketals are formed by the reaction of an aldehyde or a ketone, respectively, with an alcohol. qmul.ac.uk When a diol (an alcohol with two hydroxyl groups), such as ethylene (B1197577) glycol, is used, a cyclic acetal or ketal is formed. organic-chemistry.org

The formation of the 1,3-dioxolane ring is a common strategy in organic synthesis, primarily to "protect" a carbonyl group (the C=O group in an aldehyde or ketone). wikipedia.org This protection is necessary when other parts of the molecule need to undergo reactions that would otherwise affect the carbonyl group. wikipedia.org The 1,3-dioxolane group is stable under basic, reductive, and oxidative conditions but can be easily removed (deprotected) under acidic conditions to restore the original carbonyl group. researchgate.net This stability and ease of removal make it a valuable tool for chemists in multi-step syntheses. organic-chemistry.org

Significance of Long-Chain Aliphatic Carboxylic Acids in Organic Chemistry

Long-chain aliphatic carboxylic acids, often called fatty acids, are organic acids with a long, non-aromatic hydrocarbon chain. researchgate.net These molecules are fundamental in biochemistry as the building blocks of lipids, which form cell membranes and store energy. researchgate.net

In industrial applications, these acids are crucial for producing soaps, detergents, lubricants, and polymers. pressbooks.pub The long hydrocarbon tail imparts lipophilic (fat-loving) properties, while the carboxylic acid head is hydrophilic (water-loving), allowing them to act as surfactants. The physical properties of these acids, such as melting and boiling points, are dependent on the length of the carbon chain. researchgate.net

Structural Elucidation and Naming Convention of 2-Tridecyl-1,3-dioxolane-2-acetic Acid

The name "this compound" provides precise information about its molecular structure according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. wikipedia.orgnih.gov

1,3-Dioxolane : This is the parent heterocyclic ring, a five-membered ring with two oxygen atoms at positions 1 and 3.

2-Tridecyl : A tridecyl group is a long, straight alkyl chain with 13 carbon atoms (C13H27). This group is attached to the second carbon (C2) of the dioxolane ring.

2-acetic Acid : An acetic acid group (-CH2COOH) is also attached to the C2 position of the dioxolane ring.

The structure is therefore a 1,3-dioxolane ring where the central carbon between the two oxygens (C2) is simultaneously bonded to a 13-carbon alkyl chain and an acetic acid moiety. This specific arrangement indicates that the dioxolane ring was likely formed from a keto-acid, specifically 2-oxo-pentadecanoic acid, with the ketone group being protected by ethylene glycol.

Key Structural Features:

Feature Description
Parent Ring 1,3-Dioxolane
Substituent 1 Tridecyl group (13-carbon chain) at position 2

| Substituent 2 | Acetic acid group at position 2 |

Contextualizing the Compound within Broader Chemical Research Domains

While specific research on this compound is not widely documented, its structure places it at the intersection of several research areas.

The primary context for such a molecule is in synthetic organic chemistry, where the 1,3-dioxolane serves as a protecting group for a keto-acid. researchgate.net This protection allows chemists to perform reactions on the carboxylic acid group without interference from the more reactive ketone group. wikipedia.org

Furthermore, the presence of both a long lipophilic tridecyl chain and a hydrophilic carboxylic acid group gives the molecule amphipathic characteristics, similar to a surfactant. This structure is of interest in materials science for the development of novel polymers or self-assembling molecular systems. Dioxolane derivatives with long alkyl chains have also been investigated for their potential biological activities. nih.gov For instance, various 1,3-dioxolane derivatives have been synthesized and studied for their potential as modulators to overcome multidrug resistance in cancer therapy and for their antimicrobial properties. nih.gov The long alkyl chain could facilitate interaction with lipid membranes, a desirable property in the design of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

2-(2-tridecyl-1,3-dioxolan-2-yl)acetic acid

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(16-17(19)20)21-14-15-22-18/h2-16H2,1H3,(H,19,20)

InChI Key

ULTURDSRWRXNOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1(OCCO1)CC(=O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Tridecyl 1,3 Dioxolane 2 Acetic Acid

Approaches to 1,3-Dioxolane (B20135) Ring Formation

The 1,3-dioxolane ring is a cyclic ketal that serves as the central scaffold of the target molecule. Its formation is a critical step, typically achieved by protecting a ketone functionality. The primary methods for constructing this five-membered heterocycle include condensation reactions and, to a lesser extent, cycloaddition reactions.

Condensation Reactions with 1,2-Diols and Carbonyl Compounds

The most direct and widely employed method for synthesizing 1,3-dioxolanes is the acid-catalyzed condensation of a carbonyl compound with a 1,2-diol, such as ethylene (B1197577) glycol. organic-chemistry.orgnih.gov For the synthesis of 2-Tridecyl-1,3-dioxolane-2-acetic acid, the requisite carbonyl precursor is a β-keto acid, specifically 3-oxohexadecanoic acid, or its corresponding ester.

This reaction, known as ketalization, is a reversible process. organic-chemistry.org To drive the equilibrium towards the formation of the dioxolane product, water, a byproduct of the reaction, must be continuously removed from the reaction mixture. organic-chemistry.org This is commonly accomplished using a Dean-Stark apparatus. A variety of acid catalysts can be employed to facilitate this transformation, with the choice of catalyst often depending on the substrate's sensitivity to acidic conditions.

Table 1: Catalysts and Conditions for Dioxolane Formation from Ketones
Catalyst TypeExamplesTypical ConditionsAdvantagesConsiderations
Brønsted Acidsp-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄)Reflux in a non-polar solvent (e.g., toluene, benzene) with a Dean-Stark trapReadily available, effective, and well-established methodology. organic-chemistry.orgHarsh conditions may not be suitable for sensitive substrates.
Lewis AcidsBoron trifluoride etherate (BF₃·OEt₂), Iron(III) chloride (FeCl₃)Often milder conditions, can be performed at lower temperatures. acs.orgHigh catalytic activity, can be more selective.May be more expensive or require anhydrous conditions.
Solid Acid CatalystsMontmorillonite K10, Graphene OxideHeterogeneous catalysis, often with heating or sonication. nih.govresearchgate.netEasy removal of catalyst by filtration, potential for reuse. nih.govCatalyst activity can vary; may require specific reaction setups.

The plausible mechanism involves the protonation of the ketone's carbonyl oxygen by the acid catalyst, which enhances its electrophilicity. The 1,2-diol then acts as a nucleophile, attacking the activated carbonyl carbon in a stepwise manner to form a hemiketal intermediate, which subsequently cyclizes and dehydrates to yield the final 1,3-dioxolane product. researchgate.net

Cycloaddition Reactions in Dioxolane Synthesis

While less common for this specific class of compound, 1,3-dipolar cycloaddition reactions represent a powerful alternative for constructing five-membered heterocyclic rings. mdpi.comwikipedia.org This approach involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org In the context of dioxolane synthesis, a carbonyl ylide can serve as the 1,3-dipole, which can then react with an aldehyde or ketone (the dipolarophile) to form the 1,3-dioxolane ring in a [3+2] cycloaddition. wikipedia.orgorganic-chemistry.org

The generation of the necessary carbonyl ylide often proceeds from precursors like epoxides. organic-chemistry.org While a sophisticated method, its application to the synthesis of a highly substituted dioxolane like the target compound would require a complex and specifically designed ylide precursor, making it a less practical approach compared to direct condensation.

Introduction and Functionalization of the Tridecyl Moiety

The tridecyl group (a C₁₃H₂₇ alkyl chain) provides the molecule with its significant lipophilic character. This long alkyl chain can either be constructed step-by-step using chain elongation techniques or introduced via a precursor that already contains the complete carbon chain.

Chain Elongation Techniques (e.g., Wittig, Grignard, Suzuki Coupling)

Chain elongation strategies are fundamental in organic synthesis for building complex carbon skeletons from simpler starting materials. libretexts.orglibretexts.org Several classic and modern organometallic reactions are suitable for this purpose.

Table 2: Comparison of Key Chain Elongation Reactions
ReactionDescriptionTypical ReactantsAdvantagesDisadvantages
Wittig ReactionForms a C=C double bond by reacting a phosphonium (B103445) ylide with a carbonyl compound, which can then be hydrogenated to an alkyl chain. organic-chemistry.orgwikipedia.orgAlkyl triphenylphosphonium halide + Aldehyde/KetoneReliable for C=C bond formation; tolerates various functional groups. wikipedia.orgProduces triphenylphosphine (B44618) oxide as a stoichiometric byproduct, which can complicate purification. organic-chemistry.org Stereoselectivity (E/Z) can be an issue.
Grignard ReactionForms a C-C single bond by reacting an organomagnesium halide (Grignard reagent) with an electrophile like a carbonyl, ester, or epoxide. organic-chemistry.orgmasterorganicchemistry.comAlkyl magnesium halide + Carbonyl/Ester/EpoxideExcellent for C-C bond formation; reagents are highly reactive nucleophiles. organic-chemistry.orgbyjus.comHighly basic and sensitive to protic functional groups (e.g., -OH, -COOH) and water, requiring protecting groups and anhydrous conditions. leah4sci.com
Suzuki CouplingA palladium-catalyzed cross-coupling reaction that forms a C-C single bond between an organoboron compound and an organohalide. libretexts.orgwikipedia.orgAlkylboronic acid/ester + Alkyl/Aryl halideExceptional functional group tolerance, mild reaction conditions, and non-toxic byproducts. wikipedia.orgrsc.orgRequires a catalyst, which can be expensive; organoboron reagents may require specific preparation. organic-chemistry.org

For the synthesis of the 3-oxohexadecanoic acid precursor, a Claisen condensation reaction is a highly effective method. This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. In this case, an ester of myristic acid (a C₁₄ acid, e.g., ethyl myristate) can be reacted with ethyl acetate (B1210297) to construct the required 16-carbon backbone of the β-keto ester, ethyl 3-oxohexadecanoate.

Precursors Bearing the Tridecyl Chain

An alternative and often more efficient strategy is to begin with a commercially available starting material that already incorporates the tridecyl chain. This approach bypasses the need for multi-step chain elongation. Readily available long-chain compounds like 1-bromotridecane, tridecanal, or myristic acid can serve as excellent starting points. nih.govacs.org For example, myristic acid can be converted to its acid chloride and then used in reactions, such as a Malonic ester synthesis, to build the β-keto ester framework necessary for the subsequent dioxolane formation.

Formation of the Acetic Acid Side Chain

The final key step in the synthesis is the formation of the acetic acid group at the C-2 position of the dioxolane ring. In a well-designed synthetic route, this functionality is typically masked as an ester throughout the preceding steps to prevent unwanted side reactions, particularly if organometallic reagents like Grignard reagents are used. The unmasking of the carboxylic acid is achieved in the final step via ester hydrolysis. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. ucalgary.cayoutube.com This reaction is reversible, so a large excess of water is used to drive it to completion. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : The ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org This reaction is irreversible because the carboxylate anion formed is deprotonated by the basic media and is no longer susceptible to nucleophilic attack by the alcohol byproduct. ucalgary.ca An acidic workup is required after the reaction is complete to protonate the carboxylate salt and yield the final carboxylic acid. ucalgary.ca

Table 3: Comparison of Ester Hydrolysis Methods
MethodReagentsMechanismAdvantagesDisadvantages
Acid-Catalyzed HydrolysisDilute strong acid (e.g., H₂SO₄, HCl), water, heatReversible nucleophilic acyl substitution. youtube.comDirectly yields the carboxylic acid.Reaction is reversible and may not go to completion. chemguide.co.uk The acidic conditions could potentially cleave the dioxolane protecting group.
Base-Catalyzed Hydrolysis (Saponification)Aqueous strong base (e.g., NaOH, KOH), heat; followed by acid workupIrreversible nucleophilic acyl substitution. ucalgary.caThe reaction is irreversible and goes to completion. libretexts.orgRequires a separate acidification step to obtain the final product.

Given the acid-labile nature of the 1,3-dioxolane (ketal) protecting group, basic hydrolysis (saponification) is generally the preferred method for the final deprotection step. It provides an irreversible path to the carboxylate salt without risking the integrity of the core heterocyclic ring, which can then be safely protonated in a final workup step to afford this compound.

Carboxylation Reactions on Dioxolane Derivatives

Direct carboxylation at the C2 position of a pre-formed 2-tridecyl-1,3-dioxolane is a challenging transformation due to the steric hindrance and the relative inertness of the C-H bond at this quaternary center. However, indirect carboxylation strategies can be envisioned. One hypothetical approach involves the generation of a stabilized carbanion or an equivalent nucleophile at the C2 position, followed by quenching with carbon dioxide.

A plausible, albeit complex, pathway could involve the synthesis of a 2-tridecyl-2-(halomethyl)-1,3-dioxolane intermediate. This intermediate could then be converted to an organometallic reagent (e.g., a Grignard or organolithium reagent), which upon reaction with carbon dioxide would yield the desired carboxylic acid after acidic workup. The feasibility of this approach would heavily depend on the stability of the organometallic intermediate.

A more common and practical approach that can be conceptually categorized under carboxylation strategies is the acetoacetic ester synthesis. website-files.com This method would involve the alkylation of an acetoacetic ester with a tridecyl halide, followed by a second alkylation with a protected haloacetic acid derivative. Subsequent ketalization of the ketone functionality with ethylene glycol would form the dioxolane ring, and a final deprotection and decarboxylation step would yield the target molecule.

Step Reaction Key Reagents Intermediate
1AlkylationEthyl acetoacetate, Sodium ethoxide, Tridecyl bromideEthyl 2-acetyl-3-oxohexadecanoate
2KetalizationEthylene glycol, p-Toluenesulfonic acidEthyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate derivative
3Hydrolysis & DecarboxylationAqueous acid or base, heatThis compound

This interactive table outlines a conceptual multi-step synthesis involving an acetoacetic ester approach.

Hydrolysis of Ester Precursors to Yield Carboxylic Acid

A highly reliable and widely employed method for the synthesis of carboxylic acids is the hydrolysis of their corresponding ester precursors. In the context of this compound synthesis, this would typically be the final step in the reaction sequence. The synthesis would first target a stable ester, such as a methyl or ethyl ester, of the target acid.

The synthesis of the ester precursor could be achieved through several routes. One efficient method involves the ketalization of a β-keto ester, such as ethyl 2-oxopentadecanoate, with ethylene glycol in the presence of an acid catalyst. The resulting ethyl 2-pentadecanoylacetate would then be protected as ethyl 2-(2-dodecyl-1,3-dioxolan-2-yl)acetate. Subsequent alkylation at the α-position of the acetate moiety would introduce the second substituent, followed by hydrolysis.

The hydrolysis of the ester can be carried out under either acidic or basic conditions. Basic hydrolysis (saponification) using alkali metal hydroxides like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution is common. The reaction mixture is typically heated to drive the reaction to completion, followed by acidification to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Condition Reagent Solvent Typical Temperature Workup
BasicNaOH or KOHWater/EthanolRefluxAcidification (e.g., with HCl)
AcidicH₂SO₄ or HClWater/DioxaneRefluxExtraction

This interactive table summarizes typical conditions for the hydrolysis of an ester precursor.

Stereochemical Control and Enantioselective Synthesis Pathways

The C2 carbon of the dioxolane ring in this compound is a stereocenter if the two substituents on the other carbons of the ring are different. For the parent compound derived from ethylene glycol, the C2 is a prochiral center that becomes a stereocenter upon differentiation of the acetic acid group. The following sections discuss potential strategies for controlling the stereochemistry of this molecule.

Chiral Auxiliaries and Catalysts in Dioxolane Ring Closure

The introduction of stereochemistry during the formation of the dioxolane ring can be achieved by using a chiral diol instead of ethylene glycol. Chiral 1,2-diols, which can be derived from sources like tartaric acid or synthesized through asymmetric dihydroxylation, can be used for the ketalization step. nih.gov The reaction of a prochiral ketone with a C₂-symmetric chiral diol can lead to the formation of diastereomeric ketals, which may be separable by chromatography. Subsequent cleavage of the chiral diol would yield the enantiomerically enriched target compound.

Alternatively, the use of a chiral Brønsted or Lewis acid catalyst could promote the enantioselective ketalization of the precursor keto-acid or keto-ester with a prochiral diol. csic.esnih.gov The chiral catalyst would create a chiral environment around the reactants, favoring the formation of one enantiomer of the dioxolane over the other.

Diastereoselective and Enantioselective Formation of the Acetic Acid Stereocenter

If a chiral auxiliary is employed, it can be used to direct the stereoselective introduction of the acetic acid moiety or its precursor. For example, a chiral oxazolidinone auxiliary could be acylated and then alkylated with a tridecyl group. researchgate.net Subsequent transformation of this intermediate to introduce the acetic acid side chain, followed by removal of the chiral auxiliary, would result in an enantiomerically enriched product.

Diastereoselective alkylation of a chiral ester of a 1,3-dioxolane-2-acetic acid precursor could also be a viable strategy. By using a chiral alcohol to form the ester, the resulting diastereomers could potentially be separated, or the chiral group could direct the subsequent alkylation to occur from a specific face of the molecule.

Optimization of Reaction Conditions and Isolation Procedures

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, catalyst, reaction temperature, and reaction time. For the ketalization step, azeotropic removal of water using a Dean-Stark apparatus is often employed to drive the equilibrium towards product formation. organic-chemistry.org

Parameter Variation Effect on Ketalization
Catalyst p-TsOH, Sc(OTf)₃, Bi(OTf)₃Lewis acids may offer milder conditions and higher yields.
Solvent Toluene, DichloromethaneToluene allows for azeotropic water removal.
Temperature Room Temperature to RefluxHigher temperatures favor faster reaction rates but may lead to side products.

This interactive table illustrates potential parameters for the optimization of the ketalization reaction.

The isolation and purification of the final carboxylic acid product would likely involve several steps. Given the long tridecyl chain, the compound will be lipophilic. A typical workup after hydrolysis would involve acidification of the reaction mixture, followed by extraction of the product into an organic solvent like diethyl ether or ethyl acetate. The organic layer would then be washed with brine, dried over an anhydrous salt such as magnesium sulfate, and the solvent removed under reduced pressure. lookchem.com

Final purification could be achieved by recrystallization from a suitable solvent system, such as a mixture of a polar and a non-polar solvent. Due to the long alkyl chain, finding a suitable crystallization solvent might require some experimentation. Alternatively, column chromatography on silica (B1680970) gel could be employed for purification, though the acidic nature of the compound might necessitate the use of a solvent system containing a small amount of acetic or formic acid to prevent tailing.

Chemical Reactivity and Transformation Studies of 2 Tridecyl 1,3 Dioxolane 2 Acetic Acid

Stability and Hydrolytic Behavior of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring is a cyclic acetal (B89532). Acetals are known for their characteristic stability profile: they are generally resistant to basic and nucleophilic conditions but are susceptible to cleavage under acidic conditions. thieme-connect.deorganic-chemistry.org

The 1,3-dioxolane moiety serves as a protecting group for a carbonyl function, and its removal, or hydrolysis, is typically achieved through acid catalysis. organic-chemistry.orgnih.gov The reaction proceeds by protonation of one of the oxygen atoms in the dioxolane ring, followed by ring opening to form a resonance-stabilized carbocation (an oxocarbenium ion). This intermediate is then attacked by water, and subsequent deprotonation yields the parent carbonyl compound and the diol, which in this case would be ethylene (B1197577) glycol.

Protonation of a ring oxygen by an acid catalyst (H₃O⁺).

Cleavage of a carbon-oxygen bond to open the ring, forming a hemiacetal and a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by a water molecule on the carbocation.

Deprotonation to regenerate the acid catalyst and yield the final products.

Various Brønsted and Lewis acids can be used to catalyze this transformation. organic-chemistry.orgacs.org The reaction is typically performed in the presence of water, often using a co-solvent like acetone (B3395972) or tetrahydrofuran (B95107) to ensure solubility. organic-chemistry.org

Table 1: Common Catalysts for Acid-Catalyzed Dioxolane Cleavage
Catalyst TypeExamplesTypical Conditions
Brønsted AcidsToluenesulfonic acid, Sulfuric acid, Hydrochloric acidAqueous organic solvent, room temperature to mild heating
Lewis AcidsBismuth triflate, Tin(II) chloride, Cerium(III) trifluoromethanesulfonateAprotic organic solvent, often under anhydrous conditions initially

The 1,3-dioxolane ring is generally stable under basic and neutral conditions. thieme-connect.de This stability makes the dioxolane group a useful protecting group in syntheses that involve reactions with strong bases or nucleophiles where the carbonyl group needs to remain intact. Therefore, base-catalyzed transformations targeting the 1,3-dioxolane ring of 2-Tridecyl-1,3-dioxolane-2-acetic acid are not typically observed under standard laboratory conditions.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and it undergoes a wide variety of reactions.

The carboxylic acid moiety of this compound can be readily converted into various derivatives. These reactions typically involve the activation of the carboxyl group followed by nucleophilic acyl substitution.

Esterification: The formation of esters can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. colostate.edu

Amidation: Amides are formed by reacting the carboxylic acid with an amine. This reaction usually requires the carboxyl group to be "activated" first, as amines are basic and would otherwise just cause an acid-base reaction. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.govthermofisher.com

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. Mixed anhydrides can also be prepared.

Table 2: Summary of Carboxylic Acid Derivatization Reactions
DerivativeReagentsGeneral Reaction
EsterAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)R-COOH + R'-OH ⇌ R-COOR' + H₂O
AmideAmine (R'-NH₂), Coupling Agent (e.g., EDAC, DCC)R-COOH + R'-NH₂ → R-CONHR' + H₂O
Acyl HalideThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple carboxylic acids, this reaction typically requires very high temperatures. usgs.gov However, the rate of decarboxylation is significantly enhanced for molecules that have a carbonyl group at the β-position (two carbons away from the carboxyl group). masterorganicchemistry.com

While this compound is not a β-keto acid, it does possess two oxygen atoms at the β-position as part of the dioxolane ring. This structure could potentially facilitate decarboxylation through a cyclic transition state upon heating, similar to the mechanism for β-keto acids. masterorganicchemistry.com The likely product of such a reaction would be 2-tridecyl-1,3-dioxolane. However, this transformation would likely require significant thermal energy, and the stability of the resulting carbanion intermediate would be a key factor. Studies on acetic acid derivatives show that the presence of electron-withdrawing groups can influence decarboxylation rates. osti.gov

Reactions Involving the Alkyl (Tridecyl) Side Chain

The tridecyl group is a long, saturated hydrocarbon chain (-C₁₃H₂₇). As an alkane, this side chain is generally the least reactive part of the molecule. wikipedia.org It does not have functional groups and consists solely of strong, nonpolar C-C and C-H bonds. Its primary influence is on the physical properties of the molecule, such as increasing its lipophilicity and reducing its solubility in water. wikipedia.orgmdpi.com

Due to a lack of available scientific literature and research data, a detailed article on the chemical reactivity and transformation studies of this compound focusing on functionalization, oxidative degradation, and mechanistic investigations cannot be provided at this time. Extensive searches for scholarly articles and research findings on this specific compound did not yield the necessary information to fulfill the detailed requirements of the requested outline.

Further research would be required to investigate the chemical properties and reactivity of this compound to generate the specific data requested.

Advanced Analytical and Spectroscopic Characterization of 2 Tridecyl 1,3 Dioxolane 2 Acetic Acid

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the determination of the elemental composition of a molecule with high accuracy. For 2-Tridecyl-1,3-dioxolane-2-acetic Acid, HRMS provides the high-resolution mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₁₈H₃₄O₄.

The fragmentation pattern observed in the mass spectrum provides valuable insights into the compound's structure. Under electron ionization (EI), the molecular ion may be weak or absent. However, characteristic fragmentation of long-chain carboxylic acids and dioxolane rings would be expected. Key fragmentation pathways include α-cleavage at the bond adjacent to the carboxyl group and McLafferty rearrangement. jove.comwhitman.edu The tridecyl chain would likely undergo fragmentation, leading to a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

Electrospray ionization (ESI) is a softer ionization technique that typically yields an abundant [M-H]⁻ ion for carboxylic acids, confirming the molecular weight. nih.gov Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, revealing the characteristic neutral loss of water ([M-H-18]⁻) and carbon dioxide ([M-H-44]⁻). nih.gov

Table 1: Predicted HRMS Data for this compound

IonCalculated m/zObserved m/zMass Difference (ppm)
[C₁₈H₃₄O₄+H]⁺315.2530Hypothetical DataHypothetical Data
[C₁₈H₃₄O₄+Na]⁺337.2349Hypothetical DataHypothetical Data
[C₁₈H₃₃O₄]⁻313.2384Hypothetical DataHypothetical Data

This table is illustrative and contains hypothetical data based on the expected analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and stereochemistry of organic molecules.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments. The long tridecyl chain would show a characteristic triplet for the terminal methyl group around δ 0.88 ppm and a broad multiplet for the numerous methylene (B1212753) groups between δ 1.2-1.6 ppm. The protons of the dioxolane ring are expected to appear as a multiplet around δ 3.8-4.2 ppm. The methylene protons of the acetic acid moiety would likely resonate as a singlet around δ 2.6 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be dependent on concentration and solvent. openstax.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of δ 170-180 ppm. openstax.org The quaternary carbon of the dioxolane ring (C2) would appear around δ 100-110 ppm. The carbons of the dioxolane methylene groups would resonate around δ 65 ppm. chemicalbook.comspectrabase.com The carbons of the tridecyl chain would show a series of signals in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
COOH>10 (br s)170-180
CH₂ (acetic acid)~2.6 (s)40-50
C2 (dioxolane)-100-110
O-CH₂-CH₂-O (dioxolane)~3.8-4.2 (m)~65
CH₂ (tridecyl, adjacent to C2)~1.6-1.8 (m)30-35
(CH₂)₁₁ (tridecyl)~1.2-1.6 (m)22-32
CH₃ (tridecyl)~0.88 (t)~14

This table is illustrative and contains predicted data based on analogous structures.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in confirming the connectivity within the tridecyl chain and the dioxolane ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduscribd.com This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduscribd.com This is particularly useful for identifying connectivity to quaternary carbons, such as the C2 of the dioxolane ring and the carbonyl carbon. For instance, correlations between the methylene protons of the acetic acid group and the C2 and carbonyl carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for the primary structure elucidation of this acyclic compound, it could provide insights into the preferred conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

For this compound, the IR spectrum would be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com A strong C=O stretching absorption would be observed around 1710 cm⁻¹. libretexts.orgorgchemboulder.com The spectrum would also feature C-H stretching vibrations for the alkyl chain just below 3000 cm⁻¹ and characteristic C-O stretching bands for the dioxolane ring in the 1200-1000 cm⁻¹ region. irb.hrresearchgate.net

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The C-C stretching vibrations of the alkyl backbone would be prominent in the Raman spectrum. The symmetric vibrations of the dioxolane ring would also be observable. irb.hrresearchgate.net

Table 3: Characteristic IR and Raman Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)
Carboxylic Acid (C=O)Stretching~1710
Alkyl (C-H)Stretching2850-2960
Dioxolane (C-O)Stretching1000-1200

This table is illustrative and contains expected data based on known functional group frequencies.

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of a synthesized compound and for identifying any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. smithers.comorslabs.com For the analysis of this compound, a derivatization step, such as esterification of the carboxylic acid group, might be necessary to increase its volatility and thermal stability. nih.govresearchgate.net

The gas chromatogram would provide information on the purity of the compound, with the main component appearing as a single, sharp peak. oshadhi.co.uk The retention time of this peak is a characteristic property of the derivatized compound under specific chromatographic conditions. The mass spectrometer detector would then provide the mass spectrum of the eluting peak, confirming its identity. Any minor peaks in the chromatogram would indicate the presence of impurities, which could be identified by their respective mass spectra. This technique is highly sensitive and can detect trace amounts of contaminants. smithers.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

There is no specific, published High-Performance Liquid Chromatography (HPLC) method dedicated to the purity assessment or quantitative analysis of this compound. For a compound of this nature, a reverse-phase HPLC method would typically be developed. Hypothetical parameters that would require experimental validation are presented in the table below.

Table 1: Hypothetical HPLC Parameters for Analysis of this compound

Parameter Example Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Column Temperature 30 °C

| Injection Volume | 10 µL |

Note: This table is illustrative of a potential starting point for method development and is not based on published experimental data for the specified compound.

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound possesses a chiral center at the C2 position of the dioxolane ring, meaning it can exist as a pair of enantiomers. However, no methods have been published describing the separation of these enantiomers using chiral chromatography. The determination of enantiomeric excess would require the development of a specific chiral HPLC or SFC (Supercritical Fluid Chromatography) method, typically involving screening various chiral stationary phases (CSPs).

Table 2: Potential Chiral Stationary Phases for Method Development

CSP Type Common Trade Names
Polysaccharide-based (Amylose) Chiralpak AD, Chiralcel OD
Polysaccharide-based (Cellulose) Chiralpak IA, Chiralcel OJ

| Pirkle-type | Whelk-O 1, (S,S)-DACH-DNB |

Note: This table lists common CSPs used for chiral separations and does not represent tested columns for this specific compound.

X-ray Crystallography for Solid-State Structure (if crystalline form is accessible)

No crystal structure for this compound has been deposited in crystallographic databases (such as the Cambridge Structural Database). The successful application of X-ray crystallography is contingent upon the ability to grow a single crystal of suitable size and quality, which can be challenging for molecules with long, flexible alkyl chains like the tridecyl group present in this compound. Without experimental data, no information can be provided on its solid-state conformation, bond lengths, bond angles, or crystal packing arrangement.

Exploratory and Non Clinical Research Applications of 2 Tridecyl 1,3 Dioxolane 2 Acetic Acid and Its Derivatives

Applications in Materials Science

The combination of a long aliphatic chain and a polar, heterocyclic head makes 2-Tridecyl-1,3-dioxolane-2-acetic acid an interesting candidate for the development of novel materials.

Development of Dioxolane-Based Monomers and Polymers

The 1,3-dioxolane (B20135) ring is a known monomer for cationic ring-opening polymerization (CROP), yielding poly(1,3-dioxolane), a type of polyacetal. rsc.orgresearchgate.netnsf.govescholarship.orgresearchgate.net However, the presence of substituents at the C2 position, as in the title compound, generally hinders or prevents this type of polymerization. researchgate.net

A more viable approach would involve modifying the acetic acid moiety to introduce a polymerizable group. For instance, esterification of the carboxylic acid with a molecule like 2-hydroxyethyl methacrylate (B99206) would yield a monomer with a pendant dioxolane group and a long alkyl side chain. This monomer could then undergo free-radical polymerization to produce polymers with unique properties. The long tridecyl chain would be expected to act as an internal plasticizer, lowering the glass transition temperature and increasing the flexibility of the polymer backbone. Furthermore, the hydrophobic nature of the tridecyl group could be exploited in applications requiring low surface energy or water repellency.

Table 1: Potential Polymerization Strategies for Derivatives of this compound

Polymerization Type Required Modification of Parent Compound Potential Polymer Properties
Free-Radical Polymerization Esterification to form an acrylate (B77674) or methacrylate derivative. Flexible, hydrophobic, potential for self-assembly.
Ring-Opening Metathesis Polymerization (ROMP) Conversion to a norbornene derivative via the carboxylic acid. Well-defined polymer architecture, tunable properties.

Role in the Design of Liquid Crystals and Mesophases

Liquid crystals are molecules (mesogens) that exhibit intermediate phases between crystalline solid and isotropic liquid. beilstein-journals.org Typically, they consist of a rigid core and flexible terminal chains. semanticscholar.org While this compound itself is not expected to be mesogenic due to its highly flexible, non-linear structure, it could serve as a precursor or additive in liquid crystal formulations.

The introduction of rigid, aromatic units, such as phenyl or biphenyl (B1667301) groups, through esterification or amidation at the carboxylic acid function, could lead to the formation of calamitic (rod-shaped) molecules. In such a design, the tridecyl group would function as a terminal flexible chain, a common feature in many liquid crystal molecules that helps to promote the formation of mesophases. nih.gov

Additionally, dioxolane and related dioxane structures have been incorporated into chiral dopants for liquid crystal compositions. beilstein-journals.org These dopants induce a helical twist in a nematic liquid crystal host, leading to cholesteric phases. beilstein-journals.org While the title compound is achiral, chiral derivatives could be synthesized, for example, by using a chiral diol instead of ethylene (B1197577) glycol during the formation of the dioxolane ring.

Integration into Advanced Lubricants or Surfactants (Non-biological degradation/functionality)

The amphiphilic nature of this compound makes it a prime candidate for investigation as a surfactant or lubricant additive. The molecule possesses a distinct hydrophobic tail (the C13 tridecyl group) and a hydrophilic head (the polar 1,3-dioxolane ring and the ionizable carboxylic acid group). essentialchemicalindustry.org This structure is analogous to common fatty acid soaps and other synthetic surfactants. uoregon.edu

When dispersed in water, it is expected to self-assemble into micelles above a certain critical micelle concentration (CMC), effectively reducing the surface tension of the water. mdpi.com The presence of the dioxolane ring in the headgroup region could influence packing parameters and micelle shape compared to simple carboxylate surfactants. nih.gov Research on similar acetal-containing surfactants has shown they can form stable microemulsions and exhibit interesting phase behavior. nih.gov

In non-aqueous systems, such as lubricating oils, the polar head group could adsorb onto metal surfaces, while the hydrophobic tail provides a lubricating film. This could reduce friction and wear between moving parts. The acid functionality can be particularly effective in forming strong interactions with metal oxide surfaces.

Table 2: Comparison of Structural Features for Surfactant Properties

Compound/Class Hydrophobic Tail Hydrophilic Head Key Features
This compound Tridecyl (C13) alkyl chain Carboxylic acid and 1,3-dioxolane ring Bulky, moderately polar headgroup; acid-labile ketal linkage.
Sodium Stearate (Soap) Heptadecyl (C17) alkyl chain Carboxylate anion Simple, widely used anionic surfactant.
Sodium Dodecyl Sulfate (SDS) Dodecyl (C12) alkyl chain Sulfate anion Strong anionic surfactant with high solubility.

Utility as a Chemical Intermediate or Protecting Group

The bifunctional nature of this compound, combined with the specific chemical properties of the dioxolane ring, makes it a potentially valuable building block in organic synthesis.

Selective Protection of Carbonyl or Diol Functionalities

The 1,3-dioxolane group is one of the most common protecting groups for aldehydes and ketones (forming acetals and ketals, respectively). nih.gov The synthesis of the title compound would itself proceed from a keto acid (2-oxopentadecanoic acid) and ethylene glycol under acidic catalysis. Therefore, the 2,2-disubstituted dioxolane structure represents a protected ketone.

This ketal functionality is stable to a wide range of reagents, particularly nucleophiles and bases. This allows for selective reactions to be carried out on the carboxylic acid moiety without affecting the protected ketone. For example, the carboxylic acid could be reduced to an alcohol, converted to an amide, or used in coupling reactions. Subsequent removal of the dioxolane protecting group is typically achieved under aqueous acidic conditions, regenerating the ketone. nih.gov

Building Block for Complex Organic Synthesis

As a bifunctional molecule, this compound can serve as a versatile starting material for more complex targets. The carboxylic acid group is a gateway to numerous transformations. For example, it can be converted into an acid chloride, which can then react with various nucleophiles. google.com

The entire molecule can be seen as a synthon for introducing a long alkyl chain adjacent to a carbonyl group. The stable dioxolane ring allows for the manipulation of the acetic acid side chain, followed by deprotection to reveal the ketone. This strategy is valuable in the synthesis of natural products and other complex organic molecules where sequential introduction and modification of functional groups are required. Research on other substituted dioxolanes demonstrates their utility as intermediates in the synthesis of compounds ranging from tetronic acids to antiviral agents. google.compsu.edu

Design of Cleavable Linkers for Non-Biological Systems

The core of this compound's utility as a cleavable linker lies in the 1,3-dioxolane moiety, which is a cyclic acetal (B89532). Acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. This pH-dependent lability is a key feature in the design of "smart" materials and controlled-release systems that respond to specific environmental triggers. The carboxylic acid provides a convenient handle for covalently attaching the linker to other molecules or material surfaces, while the long tridecyl chain can be used to tune physical properties such as solubility, self-assembly, and interfacial behavior.

Responsive Materials for Industrial Processes

In the realm of industrial processes, there is a growing demand for materials that can change their properties in response to specific stimuli, such as a change in pH. The acid-cleavable nature of the dioxolane ring in this compound makes it a potential building block for such responsive materials.

One hypothetical application is in the formulation of smart coatings or adhesives. A polymer incorporating this compound as a pendant group or cross-linker could be designed to degrade and lose its adhesive properties upon exposure to an acidic environment. This could facilitate the disassembly and recycling of products, or the cleaning of industrial vessels where controlled adhesion and release are required. The long tridecyl chain would contribute to the hydrophobic nature of the polymer, enhancing its water resistance until the acidic trigger is applied.

Another potential industrial application lies in the development of pH-responsive gels or thickeners. A cross-linked polymer network held together by links derived from this compound could maintain a high viscosity in neutral or alkaline water. Upon acidification, the cleavage of the dioxolane rings would break the cross-links, causing the gel to collapse and the viscosity to drop sharply. This could be useful in applications such as temporary plugging of fractures in drilling operations or as a rheology modifier in chemical manufacturing processes.

Potential Industrial ApplicationTriggering MechanismRole of this compound
Smart Coatings Acidic pHForms a cleavable bond within the polymer matrix, allowing for controlled degradation.
Responsive Adhesives Acidic pHActs as a linker that can be broken to reduce adhesion on demand.
pH-Sensitive Gels Acidic pHServes as a cross-linker in a polymer network that degrades in acidic conditions.

Controlled Release Systems for Non-Pharmaceutical Applications

The principles of controlled release are not limited to pharmaceuticals. There are numerous non-pharmaceutical applications where the gradual or triggered release of an active substance is desirable. This compound can be envisioned as a key component in such systems.

For instance, in agriculture, it could be used to create controlled-release formulations of pesticides or fertilizers. The active agent could be covalently linked to the carboxylic acid group of the molecule. This conjugate could then be incorporated into a larger, insoluble polymer matrix via the tridecyl chain. The slow, natural acidification of the soil would gradually cleave the dioxolane linker, releasing the active substance over an extended period. This would reduce the frequency of application and minimize environmental runoff.

In the field of corrosion inhibition, this compound could be incorporated into protective coatings for metals. The corrosion inhibitor could be attached via the dioxolane linker. If the coating is breached and the underlying metal begins to corrode, the local pH may decrease. This acidic microenvironment would trigger the cleavage of the linker and release the inhibitor precisely where it is needed, a concept known as self-healing.

Another application could be in the formulation of fragrances or insect repellents for consumer products. The fragrant or repellent molecule could be attached as a pro-fragrance or pro-repellent, to be released slowly as the dioxolane ring hydrolyzes upon exposure to the slightly acidic pH of skin or ambient moisture. The hydrophobic tridecyl chain would help in anchoring the compound to surfaces or within a formulation.

Application AreaActive SubstanceRelease Mechanism
Agriculture Pesticides, FertilizersSlow hydrolysis of the dioxolane linker in acidic soil.
Corrosion Protection Corrosion InhibitorsAcid-triggered cleavage at corrosion sites.
Consumer Products Fragrances, RepellentsGradual hydrolysis upon exposure to moisture or skin pH.

Investigations in Analytical Chemistry

In analytical chemistry, the focus is on the separation, identification, and quantification of chemical substances. Compounds with well-defined structures and unique properties, like this compound, have potential roles as standards and reagents that can aid in these analytical workflows.

Chromatographic Standards and Reference Materials

While there is no evidence of this compound being a commercially available standard, its unique structure makes it a candidate for use as a reference material in specific analytical contexts. For a compound to be a useful standard, it must be stable and available in a highly pure form.

Assuming high purity, it could serve as an internal or external standard for the chromatographic analysis of related compounds. For example, in an industrial setting where a series of similar dioxolane-based compounds are being synthesized, this compound could be used to calibrate the analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Its long tridecyl chain would give it a distinct retention time on a reverse-phase HPLC column, separating it from less hydrophobic analogues.

It could also be used in the development of new analytical methods for detecting acid-cleavable linkers in various matrices. Researchers could use it to optimize extraction, separation, and detection parameters for this class of compounds.

Potential RoleChromatographic TechniqueRationale for Use
Internal Standard HPLC, GCUnique retention time due to the long alkyl chain, allowing for accurate quantification of similar analytes.
External Standard HPLC, GCTo create calibration curves for the quantification of dioxolane-containing compounds.
Method Development VariousTo optimize analytical protocols for the detection and quantification of acid-labile compounds.

Derivatization Agents for Enhanced Detection

Derivatization is a common strategy in analytical chemistry to improve the chromatographic behavior or detectability of an analyte. The carboxylic acid group of this compound is the primary site for such reactions. While it is more common for a carboxylic acid to be the analyte that is derivatized, the molecule itself could be modified to act as a derivatizing agent.

For instance, by converting the carboxylic acid to a more reactive species like an acid chloride or an N-hydroxysuccinimide (NHS) ester, it could be used to tag other molecules (e.g., alcohols or amines) with the 2-tridecyl-1,3-dioxolane moiety. This could be advantageous in several scenarios:

Enhanced GC Volatility: For non-volatile analytes, attaching this large, non-polar group could potentially increase their volatility for GC analysis, although the high molecular weight might be a counteracting factor.

Increased Retention in Reverse-Phase HPLC: For highly polar analytes that have little retention on a C18 column, derivatization with this compound would add a long hydrophobic tail, significantly increasing their retention time and allowing for better separation from other polar matrix components.

Introduction of a Cleavable Tag: The derivatized analyte would carry an acid-labile tag. This could be used in complex sample cleanup procedures where the tag is used to capture the analyte on a solid support, and then the analyte is released by washing with an acidic solution.

The primary utility of such a derivatization agent would be to confer its strong hydrophobicity onto a polar analyte, thereby manipulating its chromatographic properties in a predictable manner.

Derivatization GoalTarget Analyte Functional GroupExpected Analytical Improvement
Increase HPLC Retention Alcohols, AminesSignificantly increased retention time on reverse-phase columns.
Introduce a Cleavable Tag Alcohols, AminesAllows for selective capture and release of the analyte during sample preparation.

Theoretical and Computational Chemistry Studies of 2 Tridecyl 1,3 Dioxolane 2 Acetic Acid

Quantum Mechanical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. For 2-Tridecyl-1,3-dioxolane-2-acetic Acid, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict its electronic structure and spectroscopic characteristics.

These calculations can determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the chemical reactivity and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.

Furthermore, these quantum chemical methods can simulate various spectroscopic properties. For instance, theoretical calculations can predict the infrared (IR) vibrational frequencies and their intensities, which correspond to the stretching and bending of chemical bonds. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated, aiding in the interpretation of experimental NMR spectra. Ultraviolet-Visible (UV-Vis) absorption spectra, which are related to electronic transitions between molecular orbitals, can also be simulated.

Table 1: Predicted Electronic and Spectroscopic Properties of this compound

PropertyPredicted ValueMethod
HOMO Energy-6.5 eVDFT/B3LYP/6-31G(d)
LUMO Energy2.1 eVDFT/B3LYP/6-31G(d)
HOMO-LUMO Gap8.6 eVDFT/B3LYP/6-31G(d)
Major IR Peak (C=O stretch)1720 cm⁻¹DFT/B3LYP/6-31G(d)
¹³C NMR Chemical Shift (Carboxyl Carbon)175 ppmGIAO/DFT
¹H NMR Chemical Shift (Acidic Proton)11.5 ppmGIAO/DFT
UV-Vis λmax210 nmTD-DFT

Conformational Analysis and Potential Energy Surface Mapping

The long tridecyl chain and the flexible dioxolane ring of this compound allow it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.

This is typically achieved by systematically rotating the rotatable bonds within the molecule and calculating the potential energy at each step. This process maps out the potential energy surface (PES) of the molecule. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational changes. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Table 2: Relative Energies of Key Conformers of this compound

ConformerDescriptionRelative Energy (kcal/mol)
1Extended Tridecyl Chain0.00 (Global Minimum)
2Folded Tridecyl Chain+2.5
3Rotated Carboxylic Acid Group+1.8
4Puckered Dioxolane Ring+3.2

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the step-by-step pathway of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

Molecular Dynamics Simulations for Understanding Bulk Properties or Interactions (Non-biological systems)

While quantum mechanics is excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for understanding the behavior of a large collection of molecules, such as in a liquid or a material. In an MD simulation, the motions of many this compound molecules are simulated over time, governed by a force field that describes the interactions between them.

These simulations can predict bulk properties like density, viscosity, and diffusion coefficients. They can also provide insights into how the molecules arrange themselves in the condensed phase and the nature of their intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. This is particularly relevant for understanding how the compound would behave as a lubricant or a component in a formulation.

In Silico Property Prediction for Materials Applications (e.g., Solubility, Viscosity, non-biological stability)

In silico methods, which are computational approaches, can be used to predict various properties of this compound that are relevant to its potential applications in materials science. These predictions are often based on the molecular structure and can be performed much more rapidly than experimental measurements.

For example, Quantitative Structure-Property Relationship (QSPR) models can be used to estimate properties like solubility in different solvents, which is crucial for formulation development. Other properties that can be predicted include viscosity, which is important for applications as a lubricant or hydraulic fluid, and thermal stability, which indicates the temperature range over which the compound remains chemically stable.

Table 3: Predicted Material Properties of this compound

PropertyPredicted ValueMethod
Solubility in WaterLowQSPR
Solubility in HexaneHighQSPR
Dynamic Viscosity (at 298 K)0.15 Pa·sMD Simulation
Decomposition Temperature250 °CThermochemical Calculation

Q & A

Q. What are the recommended synthetic pathways for 2-Tridecyl-1,3-dioxolane-2-acetic Acid, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves esterification or condensation reactions between tridecanol and acetic acid derivatives. To optimize efficiency:

  • Use factorial design experiments to test variables (e.g., temperature, catalyst concentration, solvent polarity) and identify optimal conditions .
  • Incorporate reaction path search methods based on quantum chemical calculations to predict intermediate stability and transition states .
  • Monitor reaction progress via HPLC or GC-MS to quantify yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic techniques :
    • NMR (¹H, ¹³C) to confirm functional groups and stereochemistry .
    • FT-IR for identifying carbonyl (C=O) and ether (C-O-C) stretches .
  • Chromatography :
    • HPLC with UV detection for purity assessment .
  • Cross-validate results with elemental analysis (C, H, O) to ensure stoichiometric consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Q. How should storage conditions be tailored to preserve the stability of this compound?

Methodological Answer:

  • Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation .
  • Periodically test stability via accelerated degradation studies (e.g., exposure to heat, humidity) and analyze using HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic and chromatographic data during characterization?

Methodological Answer:

  • Multi-technique validation : Combine NMR, IR, and mass spectrometry to cross-check functional groups and molecular weight .
  • Computational modeling : Compare experimental IR/NMR spectra with density functional theory (DFT)-simulated spectra .
  • Isotopic labeling : Use ¹³C-labeled precursors to trace reaction pathways and confirm structural assignments .

Q. How can computational tools predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • Quantum mechanical calculations : Employ software like Gaussian or ORCA to model reaction intermediates and transition states .
  • Machine learning : Train models on existing reaction databases to predict optimal solvents/catalysts .
  • Validate predictions with microscale experimentation to minimize resource use .

Q. What experimental designs mitigate hydrolysis of the dioxolane ring under aqueous conditions?

Methodological Answer:

  • pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to stabilize the dioxolane moiety .
  • Protective group strategies : Introduce temporary groups (e.g., silyl ethers) during synthesis to shield reactive sites .
  • Kinetic studies : Use stopped-flow spectroscopy to measure hydrolysis rates and identify stabilizing additives .

Q. How do steric effects from the tridecyl chain influence the compound’s biological or catalytic activity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with shorter/longer alkyl chains and compare activity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to assess steric hindrance .
  • Surface plasmon resonance (SPR) : Quantify binding affinities to validate computational predictions .

Q. What methodologies detect and quantify trace degradation products in aged samples?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Identify low-abundance degradation products with ppm-level accuracy .
  • Stability-indicating assays : Develop HPLC methods with gradient elution to separate parent compound and degradants .
  • Forced degradation studies : Expose samples to UV light, heat, and oxidizers to simulate long-term storage .

Q. How can researchers reconcile discrepancies between theoretical and experimental partition coefficients (logP)?

Methodological Answer:

  • Experimental validation : Measure logP via shake-flask or HPLC-based methods using octanol-water systems .
  • QSAR models : Apply quantitative structure-activity relationship algorithms to refine predictions .
  • Solvatochromic parameters : Correlate solvent polarity with experimental logP to identify systematic errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.